

A Comparative Guide to Certified Reference Materials for Omeprazole Sulfone N-Oxide

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Compound of Interest

Compound Name: Omeprazole Sulfone N-Oxide

Cat. No.: B194790

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In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Omeprazole, a widely used proton pump inhibitor, is no exception. During its synthesis and storage, various related substances can emerge, one of which is **Omeprazole Sulfone N-Oxide**. As a potential degradation product, its presence must be meticulously monitored to comply with stringent regulatory standards.^{[1][2][3]} This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for **Omeprazole Sulfone N-Oxide**, offering insights into their selection and application in analytical workflows.

The Critical Role of Impurity Profiling in Drug Development

Regulatory bodies such as the International Council for Harmonisation (ICH) have established clear guidelines for the control of impurities in new drug substances and products.^{[1][2][3]} The ICH Q3A/B guidelines, for instance, set thresholds for reporting, identification, and qualification of impurities, compelling manufacturers to maintain a thorough understanding of their product's impurity profile.^{[1][4]} The use of well-characterized CRMs is fundamental to this process, serving as the benchmark for the validation of analytical methods and the accurate quantification of impurities in batch release testing.^{[5][6]}

Comparative Analysis of Omeprazole Sulfone N-Oxide CRMs

The selection of a suitable CRM is a critical decision for any analytical laboratory. While various suppliers offer **Omeprazole Sulfone N-Oxide** reference standards, a direct comparison of their performance is often lacking in publicly available literature. To address this, we present a comparative framework based on key performance attributes. The following table summarizes the typical specifications offered by leading suppliers, providing a basis for informed selection.

| Feature | Supplier A (e.g., LGC Standards) | Supplier B (e.g., Simson Pharma) | Supplier C (e.g., Pharmaffiliates) |
|------------------|--|-------------------------------------|-------------------------------------|
| Purity | ≥98% (HPLC) | ≥98% (HPLC) | ≥98% (HPLC) |
| Certification | ISO 17034 Accredited | Certificate of Analysis | Certificate of Analysis |
| Characterization | ¹ H NMR, ¹³ C NMR, Mass Spec, HPLC | ¹ H NMR, Mass Spec, HPLC | ¹ H NMR, Mass Spec, HPLC |
| Format | Neat Solid | Neat Solid | Neat Solid |
| Available Sizes | 2.5mg, 5mg, 25mg[7] | Inquire for details | Inquire for details[8] |
| Storage | 2-8°C Refrigerator[8] | Controlled Room Temperature | 2-8°C Refrigerator |

Experimental Protocol: Comparative HPLC-UV Analysis

To objectively evaluate the performance of different **Omeprazole Sulfone N-Oxide** CRMs, a robust and validated analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of omeprazole and its related compounds.[9][10] The following protocol outlines a systematic approach for comparing the purity and response of CRMs from different sources.

Objective:

To compare the purity and chromatographic behavior of **Omeprazole Sulfone N-Oxide** CRMs from three different suppliers using a validated HPLC-UV method.

Materials:

- **Omeprazole Sulfone N-Oxide** CRMs (from Suppliers A, B, and C)
- HPLC grade acetonitrile
- HPLC grade methanol
- Phosphate buffer (pH 7.4)
- Purified water
- Volumetric flasks and pipettes
- HPLC system with UV detector

Methodology:

- Standard Solution Preparation:
 - Accurately weigh approximately 5 mg of each CRM into separate 50 mL volumetric flasks.
 - Dissolve the contents in a minimal amount of methanol and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
 - From each stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile (65:35 v/v)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 302 nm[11]
 - Injection Volume: 10 µL
 - Column Temperature: 30°C

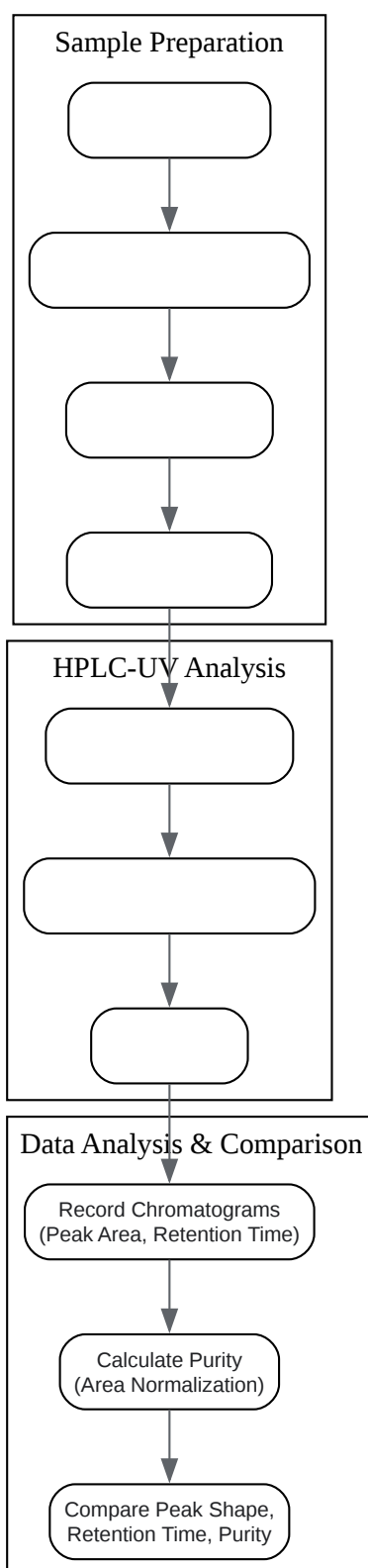
- Analysis and Data Interpretation:
 - Inject each working standard solution in triplicate.
 - Record the chromatograms and determine the peak area and retention time for the main peak of **Omeprazole Sulfone N-Oxide**.
 - Calculate the purity of each CRM by the area normalization method, assuming all impurities have a similar response factor.
 - Compare the peak shapes and retention times across the different CRMs to assess their chromatographic consistency.

Causality Behind Experimental Choices:

- The choice of a C18 column is based on its versatility and common usage for the separation of moderately polar compounds like omeprazole and its impurities.
- A mobile phase consisting of a phosphate buffer and acetonitrile provides good separation and peak shape for these analytes. The pH of 7.4 is chosen to ensure the stability of omeprazole and its related compounds during analysis.
- UV detection at 302 nm is selected based on the UV absorption maximum of omeprazole and its structurally similar impurities, ensuring high sensitivity.[11]

Visualizing the Experimental Workflow

To provide a clear overview of the comparative analysis process, the following workflow diagram has been generated.



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